molecular formula C11H20O6 B1436633 3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid CAS No. 886362-92-1

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid

Cat. No. B1436633
M. Wt: 248.27 g/mol
InChI Key: DIKOSIAXVQUXIL-UHFFFAOYSA-N
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Description

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid is a chemical compound with the molecular formula C11H20O6. It has a molecular weight of 248.27 g/mol. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is O=C(O)CCOCCOCCC(OCC)=O . The InChI is 1S/C10H18O6/c1-2-16-10(13)4-6-15-8-7-14-5-3-9(11)12/h2-8H2,1H3,(H,11,12) . These notations provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 370.8±27.0 °C at 760 mmHg . The flash point is 139.5±17.2 °C . The index of refraction is 1.453 . The molar refractivity is 55.2±0.3 cm^3 . It has 6 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polymer Science Applications : The compound has been explored for its utility in polymerization processes, demonstrating its role as an initiator in anion polymerization. This highlights its potential in creating novel polymeric materials with specific properties (Chengjie Feng, 2005).
  • Environmental Chemistry : Research has also delved into the atmospheric degradation of related ethoxy compounds, providing insights into their environmental impact and reactivity with atmospheric radicals, which is crucial for understanding the fate of such chemicals in the environment (Inmaculada Aranda et al., 2021).

Applications in Material Science

  • Functional Materials : Studies have been conducted on the development of functional materials, such as hydrophilic modifications and fluorescence properties of polysiloxanes, which incorporate ethoxy-propoxy structures. This research underscores the compound's potential in enhancing material properties for various applications, including biomedical fields (Jinfeng Cao et al., 2017).

Catalysis and Organic Synthesis

  • Catalytic Applications : The compound and its derivatives have been investigated for their roles in catalytic processes, including the synthesis of bio-based materials and the transformation of biomass-derived chemicals into valuable products, illustrating its versatility in green chemistry and sustainable processes (Linglin Wu et al., 2015).

Advanced Oxidation Processes

  • Wastewater Treatment : Research into the degradation of organic pollutants using advanced oxidation processes has identified ethoxy-propoxy derivatives as intermediates, highlighting the compound's relevance in environmental remediation technologies (Yunfu. Sun & J. Pignatello, 1993).

properties

IUPAC Name

3-[3-(3-ethoxy-3-oxopropoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-17-11(14)5-9-16-7-3-6-15-8-4-10(12)13/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKOSIAXVQUXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654288
Record name 3-[3-(3-Ethoxy-3-oxopropoxy)propoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid

CAS RN

886362-92-1
Record name 1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(3-Ethoxy-3-oxopropoxy)propoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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